molecular formula C6H9NS B3090731 (R)-1-(Thiophen-3-yl)ethan-1-amine CAS No. 1213332-04-7

(R)-1-(Thiophen-3-yl)ethan-1-amine

Cat. No.: B3090731
CAS No.: 1213332-04-7
M. Wt: 127.21
InChI Key: KXCGQPCMPZULFH-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Thiophen-3-yl)ethan-1-amine is a chiral amine compound featuring a thiophene ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Thiophen-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with thiophene, a five-membered aromatic ring containing sulfur.

    Functionalization: The thiophene ring is functionalized to introduce an ethanamine group. This can be achieved through various methods, such as

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of ®-1-(Thiophen-3-yl)ethan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalytic Hydrogenation: Employing catalysts to facilitate the hydrogenation process.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-1-(Thiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amine group to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Secondary and Tertiary Amines: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

Chemistry

®-1-(Thiophen-3-yl)ethan-1-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, this compound serves as a ligand in the study of enzyme interactions and receptor binding.

Medicine

The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry

In the industrial sector, ®-1-(Thiophen-3-yl)ethan-1-amine is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Thiophen-3-yl)ethan-1-amine: The enantiomer of the compound with similar properties but different stereochemistry.

    Thiophene-2-amine: A related compound with the amine group attached at a different position on the thiophene ring.

    2-(Thiophen-3-yl)ethan-1-amine: A structural isomer with the ethanamine group attached at a different position.

Uniqueness

®-1-(Thiophen-3-yl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and isomers.

Properties

IUPAC Name

(1R)-1-thiophen-3-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCGQPCMPZULFH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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